molecular formula C4H8<br>CH3-HC=CH-CH3<br>CH3CHCHCH3<br>C4H8 B086535 cis-2-Butene CAS No. 590-18-1

cis-2-Butene

Cat. No.: B086535
CAS No.: 590-18-1
M. Wt: 56.11 g/mol
InChI Key: IAQRGUVFOMOMEM-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-2-Butene: is an acyclic alkene with the molecular formula C4H8 . It is one of the simplest alkenes exhibiting cis-trans isomerism E/Z isomerism ), meaning it exists as two geometric isomers: **cis

Properties

IUPAC Name

(Z)-but-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8/c1-3-4-2/h3-4H,1-2H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQRGUVFOMOMEM-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Record name cis-2-BUTENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0027224
Record name 2-Butene, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0027224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

56.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Gas or Vapor; Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS.
Record name 2-Butene, (2Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name cis-2-BUTENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

3.72 °C, 3.7 °C
Record name cis-2-Butene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name cis-2-BUTENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

-11.99 °C (10.42 °F) - closed cup, Flammable gas
Record name cis-2-Butene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name cis-2-BUTENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

In water, 658 mg/L at 25 °C, Insoluble in water, Soluble in most organic solvents, Soluble in benzene; very soluble in alcohol, ether, Solubility in water, mg/l at 25 °C: 658 (very slightly soluble)
Record name cis-2-Butene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name cis-2-BUTENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

0.616 g/cu cm at 25 °C, Density (at the boiling point of the liquid): 0.6 kg/l
Record name cis-2-Butene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name cis-2-BUTENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

1.9 (Air = 1), Relative vapor density (air = 1): 1.9
Record name cis-2-Butene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name cis-2-BUTENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

Vapor pressure: 1410 mm Hg at 21 °C, Vapor pressure = 1360 mm Hg at 20 °C, 1,600 mm Hg at 25 °C, Vapor pressure, kPa at 21 °C: 181
Record name cis-2-Butene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name cis-2-BUTENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Flammable gas, Colorless gas

CAS No.

590-18-1
Record name cis-2-Butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-2-Butene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butene, (2Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butene, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0027224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-but-2-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.795
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-BUTENE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L35ORC9C05
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name cis-2-Butene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name cis-2-BUTENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-138.89 °C, -138.7 °C
Record name cis-2-Butene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5704
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name cis-2-BUTENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0397
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-2-Butene
Reactant of Route 2
cis-2-Butene
Reactant of Route 3
cis-2-Butene
Reactant of Route 4
Reactant of Route 4
cis-2-Butene
Reactant of Route 5
cis-2-Butene
Reactant of Route 6
cis-2-Butene
Customer
Q & A

Q1: How is cis-2-butene-1,4-dial formed in biological systems?

A1: this compound-1,4-dial is generated through the metabolic activation of furan [], a heterocyclic organic compound found in various food sources. This bioactivation process primarily involves cytochrome P450 enzymes, particularly cytochrome P450 2E1 [, ], which catalyze the oxidation of furan to yield the reactive dialdehyde.

Q2: What makes this compound-1,4-dial a significant metabolite in furan toxicology?

A2: Unlike its parent compound, this compound-1,4-dial is highly reactive with cellular nucleophiles, including glutathione, amino acids, and DNA bases [, , ]. This reactivity arises from its α,β-unsaturated dialdehyde structure, enabling it to form covalent adducts with crucial biomolecules []. Such interactions are believed to be central to furan's hepatotoxic and carcinogenic properties [, ].

Q3: What evidence supports the role of this compound-1,4-dial in furan's genotoxicity?

A3: this compound-1,4-dial exhibits mutagenic activity in the Ames assay, particularly in bacterial strains susceptible to aldehydes []. Additionally, studies have confirmed its ability to form adducts with DNA bases like 2'-deoxycytidine, 2'-deoxyadenosine, and 2'-deoxyguanosine [, ], further strengthening the case for its genotoxic potential.

Q4: How does glutathione influence the toxicity of this compound-1,4-dial?

A4: Glutathione plays a crucial detoxification role by conjugating with this compound-1,4-dial, forming detectable conjugates excreted in the urine [, ]. This conjugation process effectively neutralizes the reactive dialdehyde, mitigating its toxic effects [].

Q5: Beyond glutathione, what other amino acid adducts of this compound-1,4-dial have been identified?

A5: Research has identified various amino acid adducts, including those involving N-acetylcysteine, N-acetyllysine, and cysteinylglycine []. These findings, alongside the detection of degraded protein adducts in the bile of furan-treated rats, suggest that protein alkylation by this compound-1,4-dial could be a key event in furan toxicity [].

Q6: What is the molecular formula and weight of this compound-1,4-dial?

A6: this compound-1,4-dial has the molecular formula C4H4O2 and a molecular weight of 84.07 g/mol.

Q7: How can this compound-1,4-dial be detected and quantified in biological samples?

A7: Various analytical techniques are employed, with high-performance liquid chromatography coupled with electrochemical detection (HPLC-EC) being a prominent method []. Additionally, capillary liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) has proven valuable in identifying and characterizing this compound-1,4-dial-derived metabolites in biological samples [, ].

Q8: How does this compound behave in the context of catalytic isomerization?

A9: this compound can undergo isomerization to its trans isomer or to 1-butene in the presence of various catalysts [, , ]. This process is often investigated using solid acid catalysts like zeolites, metal oxides, and metal ion-exchanged silica gels [, , , , ].

Q9: What factors influence the selectivity of this compound isomerization?

A10: Several factors contribute to the selectivity of isomerization, including the type of catalyst used, reaction temperature, and presence of promoters or co-catalysts [, , ]. For instance, acidic properties of the catalyst surface, such as the type and strength of acid sites, significantly influence the reaction pathway and isomer distribution [, , ].

Q10: Can you elaborate on the role of van der Waals interactions in this compound isomerization?

A11: Recent studies highlight the importance of considering van der Waals interactions between the reacting molecule and the catalyst surface when predicting product selectivity []. These interactions can influence the transition state energy and geometry, impacting the relative formation of cis and trans isomers. For instance, strong van der Waals interactions between the reactant and a flat catalyst surface can lead to a late transition state with a high energy barrier, favoring a specific isomer [].

Q11: How is computational chemistry utilized in studying this compound-1,4-dial?

A12: Computational methods are valuable tools for elucidating reaction mechanisms, predicting adduct structures, and understanding the kinetics of this compound-1,4-dial interactions [, ]. Density functional theory (DFT) calculations are particularly useful in determining reaction pathways and calculating thermodynamic parameters like Gibbs free energy [, , ].

Q12: How have computational studies contributed to understanding the reaction of this compound-1,4-dial with 2'-deoxycytidine?

A13: DFT calculations have been employed to model the multistep reaction between this compound-1,4-dial and 2'-deoxycytidine []. These studies have identified potential intermediates and transition states, providing insights into the reaction mechanism and the formation of various diastereomeric adducts [].

Q13: What is the significance of computationally verifying UV and NMR spectra in this context?

A14: Computational verification of experimental UV and NMR spectra serves as a critical validation step for the proposed structures of reaction products []. This approach ensures consistency between theoretical predictions and experimental observations, enhancing the reliability of the proposed reaction pathways and adduct structures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.